molecular formula C17H19NOS B14245309 Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)- CAS No. 502936-30-3

Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-

Cat. No.: B14245309
CAS No.: 502936-30-3
M. Wt: 285.4 g/mol
InChI Key: JUTKAMMVKLFQFE-INIZCTEOSA-N
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Description

Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)- is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)- typically involves the reaction of amino alcohols with nitriles, carboxylic acids, or aldehydes . One common method is the cyclization of amino alcohols with aldehydes under acidic or basic conditions to form the oxazolidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of catalysts, such as metal complexes or enzymes, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl or phenylthio groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Oxazoline: Another five-membered heterocyclic compound with similar structural features but different chemical properties.

    Thiazolidine: Contains sulfur instead of oxygen in the ring, leading to different reactivity and applications.

    Imidazolidine: Contains two nitrogen atoms in the ring, offering different biological activities and uses.

Uniqueness

Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)- is unique due to the presence of both phenylmethyl and phenylthio groups, which confer distinct chemical reactivity and potential for diverse applications. Its stereochemistry also plays a crucial role in its biological activity and interactions with molecular targets .

Properties

CAS No.

502936-30-3

Molecular Formula

C17H19NOS

Molecular Weight

285.4 g/mol

IUPAC Name

(4S)-4-benzyl-3-(phenylsulfanylmethyl)-1,3-oxazolidine

InChI

InChI=1S/C17H19NOS/c1-3-7-15(8-4-1)11-16-12-19-13-18(16)14-20-17-9-5-2-6-10-17/h1-10,16H,11-14H2/t16-/m0/s1

InChI Key

JUTKAMMVKLFQFE-INIZCTEOSA-N

Isomeric SMILES

C1[C@@H](N(CO1)CSC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1C(N(CO1)CSC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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